5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine
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Overview
Description
“4-(5,7-Dichloro-benzooxazol-2-yl)-phenylamine” is a chemical compound with the molecular formula C13H8Cl2N2O and a molecular weight of 279.12 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzooxazole ring which is substituted with two chlorine atoms at positions 5 and 7. Additionally, it has a phenylamine group attached to it .Physical and Chemical Properties Analysis
This compound has a molecular formula of C13H8Cl2N2O and a molecular weight of 279.12 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .Scientific Research Applications
Synthesis and Reactivity
Synthesis of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine
N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine and its derivatives were synthesized, indicating the chemical reactivity and potential applications of similar benzoxazole compounds in creating new chemical entities. These compounds were characterized using elemental analysis, spectral data, and alternative synthetic routes (Abdelhamid, Baghos, & Halim, 2007).
Crystal Structure Analysis
Crystal Structure of Methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate
Detailed crystal structure analysis of compounds related to benzothiazol units was performed. This research helps understand the molecular conformation and interactions in compounds structurally related to benzothiazoles and benzoxazoles (Aydin et al., 2002).
Antimicrobial and Analgesic Activities
Novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
The study reported the synthesis of novel derivatives with the benzoxazole moiety and evaluated their antimicrobial and analgesic activities. This demonstrates the potential of benzoxazole derivatives in medicinal chemistry (Jayanna et al., 2013).
Anticancer Evaluation
Novel 5,7-Dichloro-1,3-benzoxazole Derivatives
A new class of 5,7-dichloro-1,3-benzoxazole derivatives was synthesized and evaluated for cytotoxic, antimicrobial, antioxidant, and antilipase activities, showing significant activities in these areas. This research illustrates the potential therapeutic applications of benzoxazole derivatives (Jayanna, Vagdevi, Dharshan, Kekuda, Hanumanthappa, & Gowdarshivannanavar, 2013).
Imaging Applications
Gadolinium(III)-4-benzothiazol-2-yl-phenylamine for Brain Specific MR Imaging
A specific MR contrast agent based on Gd and benzothiazol-2-yl-phenylamine was synthesized, showing promising results for brain imaging. This study underscores the significance of benzoxazole and related derivatives in the development of imaging agents (Saini, Varshney, Tiwari, Kaul, Allard, Ishar, & Mishra, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-7-2-3-8(4-11(7)17)14-18-12-6-9(15)5-10(16)13(12)19-14/h2-6H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFTXXDIDKDWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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